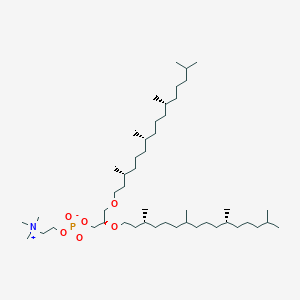
Ethyl 5-Acetylisoxazole-3-Carboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives related to Ethyl 5-Acetylisoxazole-3-Carboxylate involves multiple steps and can yield various acetylated products. For example, the synthesis of ethyl 3-amino-1H-pyrazole-4-carboxylate and its subsequent reaction with acetic anhydride has been shown to produce acetylated products, indicating a complex synthetic pathway that could relate to the synthesis of Ethyl 5-Acetylisoxazole-3-Carboxylate derivatives (Kusakiewicz-Dawid et al., 2007). Another example includes the efficient synthesis of moisture-sensitive compounds like 4-ethoxycarbonyl-2-methyloxazol-5-one, which undergoes high-yielding reactions to produce α-aryl and α-vinyl N-acetylglycine ethyl esters (Morgan & Pinhey, 1994).
Molecular Structure Analysis
The molecular structure of related compounds, such as ethyl 2-aminooxazole-5-carboxylate, features planar sheets connected by intermolecular hydrogen bonding, demonstrating the potential structural complexity of Ethyl 5-Acetylisoxazole-3-Carboxylate (Kennedy et al., 2001).
Chemical Reactions and Properties
Chemical reactions involving Ethyl 5-Acetylisoxazole-3-Carboxylate derivatives can be intricate, involving various reagents and conditions. The reaction of organolead triacetates with related compounds highlights the synthesis of α-substituted glycine derivatives, a process potentially similar to reactions involving Ethyl 5-Acetylisoxazole-3-Carboxylate (Morgan & Pinhey, 1994).
Physical Properties Analysis
The physical properties of Ethyl 5-Acetylisoxazole-3-Carboxylate derivatives, such as crystallinity, melting points, and solubility, play a crucial role in their application in chemical synthesis. While specific data for Ethyl 5-Acetylisoxazole-3-Carboxylate was not found, studies on related compounds can offer insights into its behavior under different conditions.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, define the applications and synthesis routes of Ethyl 5-Acetylisoxazole-3-Carboxylate. The direct palladium-catalyzed reactions of related oxazole derivatives with halides indicate the potential chemical versatility of Ethyl 5-Acetylisoxazole-3-Carboxylate (Verrier et al., 2009).
Aplicaciones Científicas De Investigación
Drug Discovery
- Field : Medicinal Chemistry
- Application : Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s significant in the field of drug discovery .
- Results : The development of metal-free synthetic routes for the synthesis of isoxazoles has significant biological interests .
Synthetic Routes
- Field : Organic Chemistry
- Application : The development of metal-free synthetic routes for the synthesis of isoxazoles has significant biological interests .
- Results : The development of metal-free synthetic routes for the synthesis of isoxazoles has significant biological interests .
Chemical Synthesis
- Field : Organic Chemistry
- Application : Isoxazoles are used in the synthesis of a wide variety of functionalized heterocyclic scaffolds . These scaffolds are significant to medicinal chemists as they provide the ability to expand the available drug-like chemical space .
- Method : Various novel synthetic techniques are in use for isoxazole synthesis . Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .
- Results : The development of robust synthetic methods for the generation of a diverse collection of heterocyclic molecules has accelerated the drug discovery programme .
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 5-acetyl-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-3-12-8(11)6-4-7(5(2)10)13-9-6/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZRTVZOVQOWLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371300 | |
| Record name | Ethyl 5-Acetylisoxazole-3-Carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-Acetylisoxazole-3-Carboxylate | |
CAS RN |
104776-70-7 | |
| Record name | Ethyl 5-Acetylisoxazole-3-Carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Acetyl-isoxazole-3-carboxylic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[Ethyl(nitroso)amino]ethyl dihydrogen phosphate](/img/structure/B21223.png)


![2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid](/img/structure/B21226.png)







